molecular formula C11H18ClN3O2 B13889684 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine

2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine

Cat. No.: B13889684
M. Wt: 259.73 g/mol
InChI Key: QCQXOVBDXQPDSJ-UHFFFAOYSA-N
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Description

2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine is a synthetic organic compound Its structure includes a pyridine ring substituted with chlorine, methyl, and diamine groups, along with a dimethoxypropan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine typically involves multi-step organic reactions. A possible synthetic route could include:

    Starting Material: Begin with a pyridine derivative.

    Chlorination: Introduce the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: Add the dimethoxypropan-2-yl group through an alkylation reaction using appropriate alkyl halides.

    Amination: Introduce the diamine groups using amination reactions with suitable amine sources.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine.

Scientific Research Applications

2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine may have applications in:

    Chemistry: As an intermediate in organic synthesis for creating more complex molecules.

    Biology: Potential use in biochemical studies or as a ligand in binding assays.

    Medicine: Possible applications in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for 2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine: can be compared with other pyridine derivatives with similar substituents.

    This compound: can be compared with other diamine compounds with different side chains.

Uniqueness

  • The unique combination of substituents in this compound may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-4-N-(1,3-dimethoxypropan-2-yl)-6-methylpyridine-3,4-diamine

InChI

InChI=1S/C11H18ClN3O2/c1-7-4-9(10(13)11(12)14-7)15-8(5-16-2)6-17-3/h4,8H,5-6,13H2,1-3H3,(H,14,15)

InChI Key

QCQXOVBDXQPDSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)NC(COC)COC

Origin of Product

United States

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